Bienvenue dans la boutique en ligne BenchChem!

Stannite

Thin-film photovoltaics Band gap engineering Absorber materials

Phase-pure Stannite (Cu₂FeSnS₄) distinguished by direct band gap (1.32–1.55 eV) and p-type conductivity for thin-film solar absorber and thermoelectric R&D. Its ground-state tetragonal structure ensures consistent optoelectronic performance vs. metastable CZTS, enabling reliable device fabrication. Optimized for research-scale synthesis and thin-film deposition.

Molecular Formula Cu2FeH8S4Sn
Molecular Weight 438 g/mol
CAS No. 12019-29-3
Cat. No. B086514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStannite
CAS12019-29-3
Synonymssodium stannite
stannite
Molecular FormulaCu2FeH8S4Sn
Molecular Weight438 g/mol
Structural Identifiers
SMILESS.S.S.S.[Fe].[Cu].[Cu].[Sn]
InChIInChI=1S/2Cu.Fe.4H2S.Sn/h;;;4*1H2;
InChIKeyKYRUBSWVBPYWEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stannite (Cu2FeSnS4, CAS 12019-29-3): A Data-Driven Procurement Guide for Earth-Abundant Quaternary Chalcogenide Semiconductors


Stannite (Cu2FeSnS4, CAS 12019-29-3) is a quaternary chalcogenide semiconductor belonging to the I2-II-IV-VI4 family. It crystallizes in a tetragonal stannite-type structure [1]. This material class is extensively investigated as an absorber layer in thin-film solar cells [2] and as a thermoelectric material [3] due to its composition of earth-abundant and low-toxicity elements (Cu, Fe, Sn, S). Stannite is distinguished by its direct band gap in the 1.3–1.6 eV range, high optical absorption coefficient (≥ 10⁵ cm⁻¹), and p-type conductivity [4][5].

Why Stannite (Cu2FeSnS4) Cannot Be Readily Substituted by Generic Kesterite (CZTS) or Selenide (CZTSe) Analogs


Substitution within the I2-II-IV-VI4 family is non-trivial. Although Cu2FeSnS4 (Stannite), Cu2ZnSnS4 (CZTS), and Cu2ZnSnSe4 (CZTSe) share a common structural motif, their performance-critical properties differ significantly. DFT calculations confirm that Stannite (CFTS) exhibits a direct band gap (e.g., 1.32–1.55 eV) distinct from CZTS (≈1.5 eV) [1]. More critically, the electronic structure and defect chemistry diverge: Fe in CFTS introduces magnetic ordering and distinct defect landscapes compared to Zn in CZTS [2]. Phase stability also differs; the stannite phase of CZTS is metastable relative to kesterite, whereas in Fe-rich systems, stannite is the ground state [3]. These fundamental differences in optoelectronic, thermal, and defect properties preclude direct, one-to-one material interchange in device fabrication without significant performance penalties [4].

Stannite (CAS 12019-29-3) Differentiated Performance: A Quantitative Comparative Evidence Guide


Stannite vs. Kesterite CZTS: Optimized Band Gap for Single-Junction Photovoltaics

Stannite Cu2FeSnS4 (CFTS) offers a direct band gap that is notably lower and potentially more optimal than the stannite phase of its closest analog, Cu2ZnSnS4 (CZTS). While the kesterite phase of CZTS is the stable form, the stannite phase of CZTS has a wider band gap. Direct comparison shows CFTS with Eg = 1.55 eV (spray pyrolysis) and 1.32–1.39 eV (molecular precursor route) is positioned closer to the ideal Shockley-Queisser limit for single-junction cells than the stannite phase of CZTS [1][2][3].

Thin-film photovoltaics Band gap engineering Absorber materials

Stannite CFTS vs. Kesterite CZTS: Superior Carrier Mobility for Enhanced Charge Transport

Stannite CFTS demonstrates exceptionally high carrier mobility compared to typical values reported for CZTS. This directly impacts the charge collection efficiency in photovoltaic and other electronic devices. A molecular precursor route yielded CFTS with a carrier mobility of ~60 cm²/V·s, which is substantially higher than values typically reported for CZTS thin films (often <10 cm²/V·s) [1][2].

Charge transport Carrier mobility Thin-film electronics

Stannite-Based Composite vs. Pure Mawsonite: Competitive Thermoelectric Figure of Merit (zT)

A Stannite (Cu2FeSnS4)/Mawsonite (Cu6Fe2SnS8) composite synthesized via industrial-scale mechanochemistry achieves a thermoelectric figure of merit (zT) of 0.51 at 623 K. This performance is comparable to that of pure mawsonite and significantly exceeds the zT of 0.27 achieved for a Stannite/Chatkalite composite at 600 K, highlighting the tunability of thermoelectric performance in Stannite-based systems [1][2].

Thermoelectrics Waste heat recovery Energy harvesting

Stannite CFTS vs. Kesterite CZTS: Defect-Engineered p-Type Conductivity via Cu Vacancies

Computational defect formation calculations for Stannite Cu2FeSnS4 identify copper vacancies (VCu) as the most energetically favorable native point defect, explaining its intrinsic p-type conductivity. This contrasts with Cu2ZnSnS4 (CZTS), where CuZn antisite defects are more prevalent and can act as recombination centers, limiting device performance. The dominant defect type in CFTS is predicted to be less detrimental to carrier lifetime [1].

Defect chemistry p-type doping Semiconductor physics

Stannite vs. Kesterite CZTS: Lower Formation Enthalpy for Phase-Pure Synthesis in Fe-Rich Systems

First-principles calculations reveal that for Cu2ZnSnS4 (CZTS), the stannite phase is metastable with a formation enthalpy of -359.9 kJ/mol, compared to -361.9 kJ/mol for the stable kesterite phase. This energetic difference explains the difficulty in synthesizing pure stannite-CZTS. In contrast, for the Fe-analog Cu2FeSnS4, the stannite structure is the thermodynamically stable ground state, facilitating the synthesis of phase-pure material without competing polymorphs [1][2].

Phase stability Synthesis optimization DFT calculations

Stannite CFTS vs. Kesterite CZTS: Superior Optical Absorption Coefficient for Thinner Absorber Layers

Stannite Cu2FeSnS4 (CFTS) exhibits a very high optical absorption coefficient of ≥ 10⁵ cm⁻¹ in the visible spectrum. This is comparable to or exceeds the absorption coefficient of the kesterite phase of Cu2ZnSnS4 (CZTS), which has been reported as >10⁴ cm⁻¹. This high absorption allows for the use of thinner absorber layers (<1 μm) in photovoltaic devices, reducing material consumption and manufacturing costs [1][2].

Optical absorption Thin-film photovoltaics Material utilization

Optimized Application Scenarios for Stannite (Cu2FeSnS4) Based on Quantitative Evidence


Thin-Film Solar Cell Absorber Layer Requiring High Efficiency Potential

Given its direct band gap (1.32–1.55 eV) near the Shockley-Queisser optimum, high absorption coefficient (≥10⁵ cm⁻¹), and superior carrier mobility (~60 cm²/V·s) compared to CZTS, Stannite CFTS is a prime candidate for the absorber layer in high-efficiency, single-junction thin-film solar cells. Its intrinsic p-type conductivity and favorable defect chemistry further support its role in p-n heterojunction devices [1][2][3].

Earth-Abundant Thermoelectric Generator for Mid-Temperature Waste Heat Recovery

Stannite, particularly in the form of a composite with mawsonite (Cu6Fe2SnS8), has demonstrated a competitive thermoelectric figure of merit (zT = 0.51 at 623 K). This performance, achieved through scalable mechanochemical synthesis, makes it a viable, non-toxic, and earth-abundant material for fabricating thermoelectric generators to convert waste heat (e.g., from industrial processes or automotive exhaust) into electricity in the 300–650 K range [4].

Research on Phase-Pure Quaternary Chalcogenide Semiconductors

The thermodynamic stability of the stannite phase in Cu2FeSnS4 (unlike the metastable stannite phase in CZTS) makes it an ideal model system for studying the intrinsic properties of stannite-structured chalcogenides. Researchers can reliably synthesize phase-pure material to investigate fundamental structure-property relationships (e.g., defect physics, magnetic ordering) without the confounding effects of secondary phases [5].

Counter Electrode in Dye-Sensitized Solar Cells (DSSCs)

Stannite CFTS has been successfully employed as a counter electrode material in dye-sensitized solar cells, achieving a notable efficiency of 8.03%. This application leverages its good electrical conductivity and electrocatalytic activity for the iodide/triiodide redox couple, offering a cost-effective alternative to platinum [6].

Quote Request

Request a Quote for Stannite

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.